![molecular formula C24H18N2O2 B12552643 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one CAS No. 147086-48-4](/img/structure/B12552643.png)
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one
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Overview
Description
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . The intermediate benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2-methyl and 3-amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce quinazolinone alcohols .
Scientific Research Applications
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory process, thereby exerting anti-inflammatory effects . Additionally, its anticancer activity may be attributed to the inhibition of tyrosine kinase receptors, which are overexpressed in certain cancers .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory activities.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Exhibits potent antibacterial properties.
3-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Demonstrates significant analgesic and anti-inflammatory activities.
Uniqueness
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylacryloyl group enhances its potential as a multifunctional therapeutic agent .
Biological Activity
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing key research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core structure with a 3-phenylacryloyl substitution, which may influence its biological interactions. The molecular formula is C20H18N2O, and its molecular weight is approximately 306.37 g/mol. The presence of multiple aromatic rings is expected to enhance lipophilicity and potentially improve bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Quinazolinone Core : Starting from anthranilic acid, the quinazolinone structure is formed through cyclization reactions.
- Acrylation : The introduction of the 3-phenylacryloyl group is achieved via acylation reactions, often utilizing coupling agents or catalysts to facilitate the reaction.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 5.9 ± 0.74 |
A2780 (Ovarian) | 12.11 ± 1.03 | |
Lapatinib | MCF-7 | 5.9 ± 0.74 |
A2780 | 12.11 ± 1.03 |
The compound showed an IC50 value significantly lower than lapatinib in both MCF-7 and A2780 cell lines, indicating its potential as a more effective therapeutic agent in cancer treatment .
The mechanism underlying the anticancer activity of quinazolinones often involves inhibition of specific kinases implicated in cancer progression:
- Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR.
Table 2: Inhibitory Activity Against Tyrosine Kinases
Compound | Kinase Target | Type of Inhibition | IC50 (µM) |
---|---|---|---|
This compound | CDK2 | Non-competitive Type-II | 0.173 ± 0.012 |
HER2 | Non-competitive Type-II | Similar to Lapatinib (0.078 ± 0.015) | |
EGFR | Competitive Type-I | Not specified |
These findings suggest that the compound acts as a potent inhibitor against critical pathways involved in tumor growth and proliferation .
Case Studies
Recent case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated significant apoptosis induction upon treatment with the compound.
- Ovarian Cancer Model : A2780 cells exhibited reduced viability when exposed to varying concentrations of the compound, showcasing its potential for targeting ovarian tumors.
Properties
CAS No. |
147086-48-4 |
---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methyl-3-[4-(3-phenylprop-2-enoyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O2/c1-17-25-22-10-6-5-9-21(22)24(28)26(17)20-14-12-19(13-15-20)23(27)16-11-18-7-3-2-4-8-18/h2-16H,1H3 |
InChI Key |
KKBRKAIEZYKGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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